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molecular formula C9H22ClN B8765468 Iptakalim Hydrochloride

Iptakalim Hydrochloride

Cat. No. B8765468
M. Wt: 179.73 g/mol
InChI Key: RXNJQAYLNOXYKW-UHFFFAOYSA-N
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Patent
US07560473B2

Procedure details

To a solution of 100.0 g N-(1-methylethyl)-2,3-dimethyl-2-butylamine in 200 mL ethanol, 100 mL hydrochloric acid was added with shaking and cooling in an glacial water bath. The solvent was distilled off to dry in vacuum. The residue was dissolve in ethanol, then distilled off to dry in vacuum and crystallized from 1:1 i-PrOH-c-Hex-H to give a solid 130.5 g (95.5%), mp 228-230° C.(i-PrOH:Et2O). Elemental analysis for C9H22ClN(%): Calculated C, 60.14; H, 12.34; N, 7.79; Cl, 19.73. Found C, 60.14; H, 12.48; N, 7.31; Cl, 19.67. 1H-NMR (D2O, ppm) 0.98(d, J=6.75H, 6H), 1.33(s, 6H), 1.37(d, J=6.46, 6H), 2.10(m, 1H), 3.70(m, 1H). MS(m/z) 143(M+), 100(B).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
95.5%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:4][C:5]([CH3:10])([CH:7]([CH3:9])[CH3:8])[CH3:6])[CH3:3].[ClH:11]>C(O)C>[CH3:1][CH:2]([NH:4][C:5]([CH3:10])([CH:7]([CH3:9])[CH3:8])[CH3:6])[CH3:3].[ClH:11] |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC(C)NC(C)(C(C)C)C
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an glacial water bath
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to dry in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolve in ethanol
DISTILLATION
Type
DISTILLATION
Details
distilled off
CUSTOM
Type
CUSTOM
Details
to dry in vacuum
CUSTOM
Type
CUSTOM
Details
crystallized from 1:1 i-PrOH-c-Hex-H

Outcomes

Product
Name
Type
product
Smiles
CC(C)NC(C)(C(C)C)C.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 130.5 g
YIELD: PERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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